2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
Overview
Description
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chemical compound with a molecular formula of C8H16ClNO. It is a derivative of piperidine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with 2-chloropropanone in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. It may also interact with receptors or ion channels, influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(1-piperidinyl)-1-ethanone hydrochloride
- 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride
Uniqueness
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUIAOSWUDBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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